molecular formula C19H12ClN5O3 B4984359 N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide

Cat. No.: B4984359
M. Wt: 393.8 g/mol
InChI Key: DBMUUEIRFWHHTH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide typically involves the reaction of 4-chlorophenylamine with benzotriazole under specific conditions. The reaction is followed by nitration to introduce the nitro group. The synthetic route can be summarized as follows:

    Reaction of 4-chlorophenylamine with benzotriazole: This step involves the formation of the benzotriazole ring.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors in biological systems through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can inhibit the activity of target enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O3/c20-13-3-8-15(9-4-13)24-22-17-10-5-14(11-18(17)23-24)21-19(26)12-1-6-16(7-2-12)25(27)28/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUUEIRFWHHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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